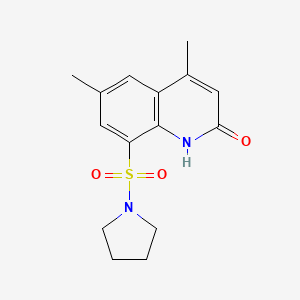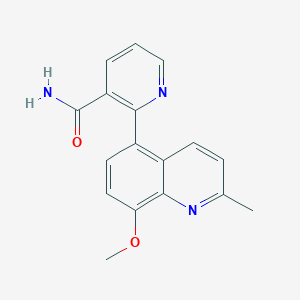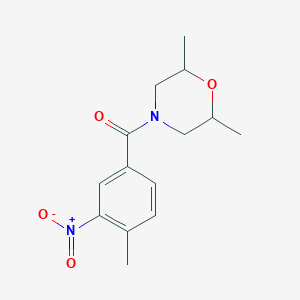
4,6-dimethyl-8-(1-pyrrolidinylsulfonyl)-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,6-dimethyl-8-(1-pyrrolidinylsulfonyl)-2(1H)-quinolinone, also known as DMXAA, is a synthetic compound that was first synthesized in the 1990s. DMXAA has been found to have anti-tumor properties and has been studied extensively for its potential use in cancer treatment.
作用机制
The mechanism of action of 4,6-dimethyl-8-(1-pyrrolidinylsulfonyl)-2(1H)-quinolinone is not fully understood, but it is believed to involve the activation of immune cells and the production of cytokines. This compound has been found to activate the transcription factor NF-kB, which plays a role in the immune response. It is also believed that this compound may inhibit the production of vascular endothelial growth factor (VEGF), which is a protein that plays a role in the growth of blood vessels that supply tumors.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been found to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-alpha), interleukin-6 (IL-6), and interferon-beta (IFN-beta). This compound has also been found to inhibit the growth of tumors and induce tumor cell death. In addition, this compound has been found to increase the permeability of blood vessels, which may enhance the delivery of chemotherapy drugs to tumors.
实验室实验的优点和局限性
One advantage of using 4,6-dimethyl-8-(1-pyrrolidinylsulfonyl)-2(1H)-quinolinone in lab experiments is that it has been found to be effective in inhibiting the growth of a wide range of tumors. Another advantage is that it has been found to activate the immune system, which may enhance the effectiveness of other cancer treatments. However, there are also limitations to using this compound in lab experiments. One limitation is that it has been found to have a narrow therapeutic window, meaning that the dose must be carefully controlled to avoid toxicity. Another limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in cancer treatment.
未来方向
There are a number of future directions for research on 4,6-dimethyl-8-(1-pyrrolidinylsulfonyl)-2(1H)-quinolinone. One area of research is to further investigate the mechanism of action of this compound, in order to optimize its use in cancer treatment. Another area of research is to develop methods to enhance the delivery of this compound to tumors, in order to increase its effectiveness. Additionally, research could be conducted to investigate the potential use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, research could be conducted to investigate the potential use of this compound in the treatment of other diseases, such as autoimmune disorders.
合成方法
4,6-dimethyl-8-(1-pyrrolidinylsulfonyl)-2(1H)-quinolinone is synthesized using a multi-step process that involves the reaction of 2,5-dimethylbenzoic acid with thionyl chloride to form 2,5-dimethylbenzoyl chloride. The resulting compound is then reacted with 1-pyrrolidine to form 2,5-dimethyl-N-(1-pyrrolidinylcarbonyl)benzamide. This compound is then reacted with sulfur trioxide to form this compound.
科学研究应用
4,6-dimethyl-8-(1-pyrrolidinylsulfonyl)-2(1H)-quinolinone has been studied extensively for its anti-tumor properties and potential use in cancer treatment. It has been found to activate the immune system and induce the production of cytokines, which are proteins that play a role in the immune response. This compound has also been found to inhibit the growth of tumors and induce tumor cell death.
属性
IUPAC Name |
4,6-dimethyl-8-pyrrolidin-1-ylsulfonyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-10-7-12-11(2)9-14(18)16-15(12)13(8-10)21(19,20)17-5-3-4-6-17/h7-9H,3-6H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHJOJIKBDYUAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)S(=O)(=O)N3CCCC3)NC(=O)C=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(4-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4919421.png)
![diisopropyl {(3-aminophenyl)[(3-aminophenyl)amino]methyl}phosphonate](/img/structure/B4919426.png)
![5-({[4-(benzoylamino)phenyl]amino}sulfonyl)-2-methoxy-N-methylbenzamide](/img/structure/B4919429.png)

![methyl (2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[3-(1H-pyrazol-1-yl)propyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B4919447.png)

![3-[(2-methoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4919470.png)
![N-(2-methoxybenzyl)tetrazolo[1,5-a]quinoxalin-4-amine](/img/structure/B4919488.png)
![3-phenyl-2-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4919498.png)
![3,5-bis[(3-carboxypropanoyl)amino]benzoic acid](/img/structure/B4919514.png)
![N-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4919521.png)
![N-[1-(1-{2-[4-(methylthio)phenyl]acetyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4919528.png)
![4-{[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4919535.png)
![N-[4-(5-phenyl-2,3-dihydro-1,3,4-thiadiazol-2-yl)phenyl]acetamide](/img/structure/B4919543.png)
